4-bromo-N-tert-butyl-3-fluorobenzamide

Lipophilicity Physicochemical profiling ADME prediction

4-Bromo-N-tert-butyl-3-fluorobenzamide (CAS 303084-63-1) is a tri-substituted benzamide derivative bearing a 4-bromo, 3-fluoro, and N-tert-butyl substitution pattern on the benzamide core (C₁₁H₁₃BrFNO; molecular weight 274.13 g/mol). The compound belongs to the halogenated benzamide class, which is widely exploited in medicinal chemistry and agrochemical research as synthetic intermediates and bioactive scaffolds.

Molecular Formula C11H13BrFNO
Molecular Weight 274.13 g/mol
CAS No. 303084-63-1
Cat. No. B3122318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-tert-butyl-3-fluorobenzamide
CAS303084-63-1
Molecular FormulaC11H13BrFNO
Molecular Weight274.13 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC(=C(C=C1)Br)F
InChIInChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15)
InChIKeySOYRULIDDRORKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-tert-butyl-3-fluorobenzamide (CAS 303084-63-1): Procurement-Relevant Structural and Physicochemical Profile


4-Bromo-N-tert-butyl-3-fluorobenzamide (CAS 303084-63-1) is a tri-substituted benzamide derivative bearing a 4-bromo, 3-fluoro, and N-tert-butyl substitution pattern on the benzamide core (C₁₁H₁₃BrFNO; molecular weight 274.13 g/mol) [1]. The compound belongs to the halogenated benzamide class, which is widely exploited in medicinal chemistry and agrochemical research as synthetic intermediates and bioactive scaffolds [2]. Its computed physicochemical descriptors include a LogP of approximately 3, a topological polar surface area (TPSA) of 29.1 Ų, and a single hydrogen bond donor coupled with two hydrogen bond acceptors, placing it within drug-like chemical space according to Lipinski and related filters [1]. Commercially, the compound is available from multiple vendors at purities ranging from 95% to ≥98%, with pricing that varies substantially by supplier and quantity purchased .

Why 4-Bromo-N-tert-butyl-3-fluorobenzamide Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Superficial structural similarity among halogenated benzamides frequently masks functionally consequential differences in physicochemical properties, reactivity profiles, and biological target engagement. Within this compound class, even minor perturbations—such as replacing bromine with chlorine, relocating the fluorine from the 3- to the 5-position, or substituting the N-tert-butyl group with N-isopropyl or N-methyl—can alter lipophilicity (ΔLogP), hydrogen bond acceptor/donor geometry, steric shielding of the amide bond, and the electronic character of the aromatic ring, all of which propagate into differential solubility, metabolic stability, and target binding . For procurement decisions in medicinal chemistry campaigns, agrochemical lead optimization, or chemical biology probe development, the specific 4-bromo-3-fluoro-N-tert-butyl substitution pattern constitutes a non-interchangeable molecular phenotype; generic substitution without comparative quantitative justification risks confounding SAR interpretation or yielding inactive products . The evidence below quantifies the key dimensions along which this compound diverges from its closest analogs.

4-Bromo-N-tert-butyl-3-fluorobenzamide: Quantitative Differentiation Evidence Against Closest Analogs for Procurement and Selection Decisions


LogP and Lipophilicity Differentiation: 4-Bromo-N-tert-butyl-3-fluorobenzamide vs. N-tert-Butyl-3-fluorobenzamide (De-Bromo Analog)

The presence of the 4-bromo substituent on 4-bromo-N-tert-butyl-3-fluorobenzamide substantially increases computed lipophilicity relative to the de-bromo analog N-tert-butyl-3-fluorobenzamide (CAS 64181-38-0). The target compound has a computed XLogP3 of 3.0 [1], whereas the de-bromo analog has a reported LogP of 2.93 . Although the difference appears modest (ΔLogP ≈ 0.07), the additional bromine atom increases molecular weight from 195.23 to 274.13 g/mol (ΔMW = 78.90 g/mol, +40.4%) and adds significant polarizable surface area, which can influence membrane partitioning, plasma protein binding, and passive permeability in ways not captured by LogP alone [1].

Lipophilicity Physicochemical profiling ADME prediction

Steric and Conformational Differentiation: N-tert-Butyl vs. N-Unsubstituted (Primary Amide) Analog

The N-tert-butyl group on 4-bromo-N-tert-butyl-3-fluorobenzamide introduces substantial steric bulk at the amide nitrogen compared to the primary amide analog 4-bromo-3-fluorobenzamide (CAS 759427-20-8). The target compound has 2 rotatable bonds versus 1 for the primary amide [1], and the tert-butyl group sterically shields the amide carbonyl, which can reduce susceptibility to enzymatic hydrolysis by amidases and confer greater metabolic stability—a well-established class-level phenomenon for N-tert-butyl amides [2]. The primary amide analog has a measured melting point of 117.56 °C and water solubility of approximately 967.7 mg/L at 25 °C , whereas the N-tert-butyl analog, while lacking published experimental melting point data, is expected to have significantly lower aqueous solubility due to the additional hydrophobic tert-butyl moiety (computed XLogP3 = 3.0 vs. predicted LogP ~1.4 for the primary amide) [1].

Steric hindrance Metabolic stability Amide bond geometry

Regioisomeric Differentiation: 4-Bromo-3-fluoro vs. 3-Bromo-5-fluoro Substitution Pattern

The target compound bears the bromine at the 4-position and fluorine at the 3-position (para-bromo, meta-fluoro relative to the carboxamide), whereas the positional isomer 3-bromo-N-tert-butyl-5-fluorobenzamide (CAS 1381944-23-5) places bromine at the 3-position and fluorine at the 5-position (meta-bromo, meta-fluoro). Although the two isomers share identical molecular formula (C₁₁H₁₃BrFNO) and molecular weight (274.13 g/mol) [1], the different substitution pattern yields distinct electronic character at the reactive positions. In the target compound, the 4-bromo substituent is para to the electron-withdrawing carboxamide group and ortho to the 3-fluoro, creating a unique electronic environment for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) compared to the meta-bromo isomer [2]. The para-bromo position in 4-bromo-N-tert-butyl-3-fluorobenzamide is more sterically accessible and electronically activated for oxidative addition with Pd(0) catalysts than the meta-bromo position in the 3-bromo-5-fluoro isomer, as established in classical physical organic chemistry of aryl halide reactivity [2].

Regioisomerism Electronic effects Cross-coupling reactivity

Halogen-Specific Differentiation: 4-Bromo vs. 4-Chloro Analog in Cross-Coupling and Radiochemistry Applications

The 4-bromo substituent on the target compound provides a synthetically more reactive handle than the corresponding 4-chloro analog (4-chloro-N-tert-butyl-3-fluorobenzamide, no CAS identified for this exact structure in publicly available databases as of the search date). The C–Br bond dissociation energy (BDE ≈ 281 kJ/mol for bromobenzene derivatives) is substantially lower than the C–Cl BDE (≈ 350 kJ/mol for chlorobenzene derivatives), translating into faster oxidative addition kinetics with low-valent transition metal catalysts [1]. This differential reactivity is particularly relevant for: (i) palladium-catalyzed cross-coupling reactions where aryl bromides are the preferred substrates over aryl chlorides under mild conditions; and (ii) potential radiohalogenation applications, where the bromine atom could serve as a leaving group for nucleophilic aromatic fluorination with [¹⁸F]fluoride, whereas chlorine is a poorer leaving group in such transformations [2]. The 4-bromo-3-fluorobenzamide scaffold has been explicitly noted as a precursor for developing dual serotonin-norepinephrine reuptake inhibitors, where the bromo and fluoro substituents create a favorable electronic environment for binding to monoamine transporters .

Halogen reactivity Cross-coupling Radiohalogenation C–Br vs. C–Cl bond

Vendor Purity and Procurement Differentiation: Quantitative Purity Specifications Across Commercial Sources

Commercial availability of 4-bromo-N-tert-butyl-3-fluorobenzamide spans multiple reputable vendors with quantified purity specifications that differ meaningfully for various research applications. ChemScene offers the compound at ≥98% purity (Cat. CS-0517300) , Leyan lists it at 98% purity (Product No. 1587964) , CymitQuimica provides it at 97% purity , and AKSci offers material at 95% minimum purity (Cat. 2403DA) . The 3% purity spread between the highest (≥98%) and lowest (95%) specifications is significant for applications requiring high-fidelity analytical measurements, such as quantitative NMR, high-sensitivity mass spectrometry-based chemoproteomics, or biophysical assays where impurities at the 2–5% level could confound hit validation. In contrast, the primary amide analog (4-bromo-3-fluorobenzamide, CAS 759427-20-8) is available at 95–96% purity from most vendors , and the de-bromo analog (N-tert-butyl-3-fluorobenzamide, CAS 64181-38-0) is typically offered at 97% purity .

Purity specification Procurement Quality control Vendor comparison

Computational ADME Profile Differentiation: TPSA and Hydrogen Bonding Capacity vs. Drug-Like Benzamide Analogs

The computed topological polar surface area (TPSA) of 4-bromo-N-tert-butyl-3-fluorobenzamide is 29.1 Ų, which falls below the commonly cited threshold of 60 Ų for favorable blood-brain barrier (BBB) penetration and below 140 Ų for acceptable oral absorption [1][2]. In comparison, the primary amide analog 4-bromo-3-fluorobenzamide (CAS 759427-20-8) has a computed TPSA of approximately 43.1 Ų (due to the additional N–H hydrogen bond donor of the primary amide), and the de-bromo analog N-tert-butyl-3-fluorobenzamide has a TPSA of 32.59 Ų [3]. The target compound's lower TPSA (29.1 Ų) and single hydrogen bond donor (vs. 2 HBD for the primary amide) suggest superior passive membrane permeability and potentially enhanced BBB penetration compared to both analogs—a critical consideration for central nervous system (CNS) drug discovery programs where this scaffold might be employed [2].

TPSA Drug-likeness Blood-brain barrier permeability Physicochemical profiling

4-Bromo-N-tert-butyl-3-fluorobenzamide: Evidence-Backed Application Scenarios for Scientific Procurement and Deployment


Diversifiable Building Block for Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent on the target compound provides a highly reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling rapid diversification at the para position with aryl, heteroaryl, or vinyl boronic acids/esters . The para-bromo position is sterically accessible and electronically activated for oxidative addition with Pd(0), as discussed in Evidence Item 3 (regioisomeric differentiation) and Evidence Item 4 (C–Br vs. C–Cl reactivity). The N-tert-butyl group remains inert under standard cross-coupling conditions, protecting the amide from undesired side reactions. This makes the compound an ideal core scaffold for generating focused libraries of benzamide derivatives for medicinal chemistry hit expansion, where the 3-fluoro substituent provides a metabolically stable fluorine atom for potential ¹⁹F NMR-based binding assays [1].

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Profile

With a computed TPSA of 29.1 Ų (well below the 60 Ų BBB permeability threshold), a single hydrogen bond donor, and a LogP of 3.0, 4-bromo-N-tert-butyl-3-fluorobenzamide possesses an intrinsically favorable ADME profile for CNS drug discovery [1]. Compared to the primary amide analog (TPSA ≈ 43.1 Ų, 2 HBD), the target compound is predicted to exhibit superior passive BBB permeability (Evidence Item 6). Additionally, the N-tert-butyl group confers resistance to amidase-mediated hydrolysis (Evidence Item 2), potentially improving metabolic stability in plasma and brain homogenate assays. Research groups pursuing CNS targets where a benzamide pharmacophore is desired should prioritize this compound over the primary amide analog for initial SAR exploration [1].

Agrochemical Lead Optimization: Fungicidal and Herbicidal Benzamide Scaffolds

Halogenated benzamides bearing both bromo and fluoro substituents have established precedent in agrochemical research as fungicidal and herbicidal lead structures . The 4-bromo-3-fluoro substitution pattern on the target compound creates a specific electronic profile on the aromatic ring that influences binding to plant-pathogen enzyme targets, while the N-tert-butyl group enhances lipophilicity for improved cuticular penetration in foliar applications . The compound's utility as a synthetic intermediate for generating agrochemical candidate libraries is supported by patent literature describing benzamide compositions for crop protection [1]. The 4-bromo handle permits late-stage diversification to optimize species selectivity and environmental degradation profiles without altering the core benzamide pharmacophore .

Chemical Biology: Photoaffinity Labeling Probe Precursor and Chemoproteomics Tool

The 4-bromo-3-fluorobenzamide scaffold has been described as a photoaffinity labeling reagent for studying protein-protein interactions, where the benzamide group forms covalent bonds with target proteins upon UV irradiation . The N-tert-butyl analog extends this application by providing enhanced steric bulk that may improve labeling specificity by reducing non-specific binding to abundant cellular proteins. Furthermore, the 4-bromo substituent can serve as a synthetic anchor for attaching biotin, fluorophore, or click-chemistry handles (e.g., alkyne or azide) via cross-coupling, enabling the construction of chemical biology probes for target identification by mass spectrometry-based chemoproteomics [1]. The ≥98% purity available from select vendors (Evidence Item 5) is particularly important for chemoproteomics applications where impurity-driven false positive protein identifications must be rigorously excluded .

Quote Request

Request a Quote for 4-bromo-N-tert-butyl-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.